molecular formula C6H10O3 B1610903 2,2-Dimethyl-3-oxobutanoic acid CAS No. 98485-46-2

2,2-Dimethyl-3-oxobutanoic acid

Cat. No.: B1610903
CAS No.: 98485-46-2
M. Wt: 130.14 g/mol
InChI Key: CBZZWRQRPKSEQI-UHFFFAOYSA-N
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Description

. It is a colorless, crystalline solid that is soluble in water and various organic solvents. This compound is of interest due to its unique structure, which includes a ketone group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as short-chain keto acids and derivatives . These compounds typically interact with various enzymes and receptors in the body, influencing metabolic processes.

Pharmacokinetics

Its water solubility at 25°c is estimated to be 2829e+005 mg/L , suggesting that it may have good bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2,2-Dimethyl-3-oxobutanoic acid . .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3-oxobutanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3,3-dimethyl-2-hydroxybutyric acid using an aqueous alkaline solution with a stoichiometric amount of a salt of hypochlorous acid as the oxidizing agent in the presence of a ruthenium catalyst . Another method involves the hydrolysis of diketene, followed by the reaction with alcohols to form esters, which are then hydrolyzed to yield the acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using robust catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hypochlorous acid salts and other strong oxidizers.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents.

Major Products

    Oxidation: Higher oxidation state compounds.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Scientific Research Applications

2,2-Dimethyl-3-oxobutanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-oxobutanoic acid is unique due to the presence of two methyl groups at the second carbon, which influences its reactivity and physical properties. This structural feature makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs.

Properties

IUPAC Name

2,2-dimethyl-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZZWRQRPKSEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98485-46-2
Record name 2,2-Dimethyl-3-oxobutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098485462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-DIMETHYL-3-OXOBUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3IYO6XGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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